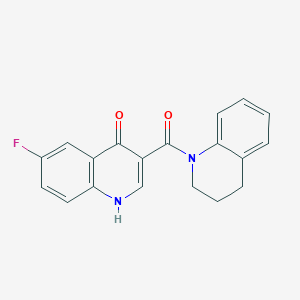
6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorine atom at the 6th position, a tetrahydroquinoline moiety, and a quinolin-4-ol structure
Preparation Methods
The synthesis of 6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol involves multiple steps. One common synthetic route starts with the preparation of 6-fluoro-1,2,3,4-tetrahydroquinoline, which can be achieved through the reduction of 6-fluoroquinoline using a suitable reducing agent such as sodium borohydride . The next step involves the acylation of 6-fluoro-1,2,3,4-tetrahydroquinoline with quinolin-4-ol-1-carbonyl chloride under basic conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol can be compared with other similar compounds such as:
6-fluoro-1,2,3,4-tetrahydroquinoline: This compound lacks the quinolin-4-ol moiety and has different chemical properties and applications.
7-chloro-6-fluoro-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinoline carboxylic acid: This compound has a similar quinoline structure but with different substituents, leading to distinct biological activities.
1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-13-7-8-16-14(10-13)18(23)15(11-21-16)19(24)22-9-3-5-12-4-1-2-6-17(12)22/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQGSNRSMXTHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














